

Chemical structure and properties of AFN-1252 tosylate

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AFN-1252 Tosylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AFN-1252 is a potent and selective inhibitor of the staphylococcal enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the bacterial fatty acid biosynthesis II (FASII) pathway.[1][2] This targeted mechanism of action confers a narrow-spectrum antibacterial activity, primarily against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). The tosylate salt of AFN-1252 enhances its pharmaceutical properties. This document provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols relevant to the study of **AFN-1252 tosylate**.

Chemical Structure and Physicochemical Properties

AFN-1252, chemically known as (2E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)prop-2-enamide, is a complex molecule featuring a 3-methylbenzofuran group linked to an oxotetrahydronaphthyridine moiety via an N-methylpropenamide bridge.[1] The tosylate salt form is utilized for pharmaceutical development.



Table 1: Physicochemical Properties of AFN-1252 Tosylate

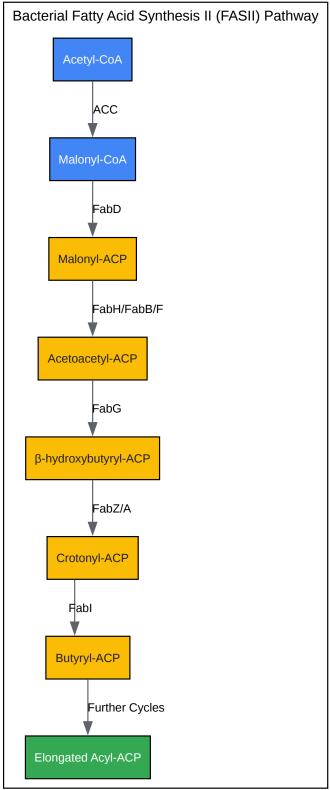
Property	Value	Reference
Chemical Formula	C29H29N3O6S	[3]
Molecular Weight	547.63 g/mol	[3]
CAS Number (Tosylate)	1047981-31-6	[3]
Appearance	Solid	N/A
Solubility	Low aqueous solubility	N/A
Storage Conditions	Dry, dark, 0 - 4 °C (short term), -20 °C (long term)	[3]

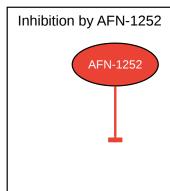
Mechanism of Action: Inhibition of Fabl

AFN-1252 exerts its antibacterial effect by specifically targeting and inhibiting FabI, the enoylacyl carrier protein reductase in Staphylococcus aureus. FabI is a crucial enzyme in the bacterial fatty acid synthesis (FASII) pathway, responsible for catalyzing the final, rate-limiting step in the elongation cycle of fatty acid chains. The FASII pathway is distinct from the type I fatty acid synthase (FASI) system found in mammals, providing a basis for the selective toxicity of AFN-1252.[1][2]

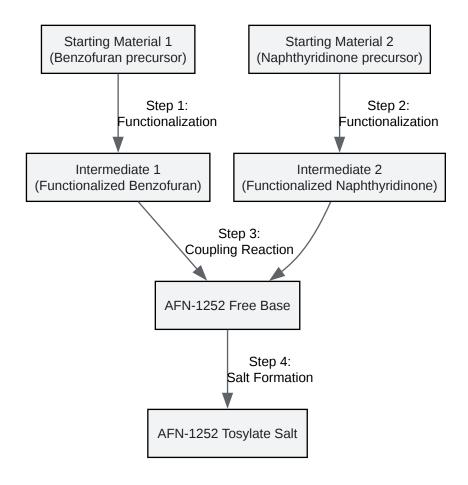
The inhibition of Fabl disrupts the production of essential fatty acids, which are vital for the integrity and function of the bacterial cell membrane. This disruption ultimately leads to the cessation of bacterial growth and cell death.[4]











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